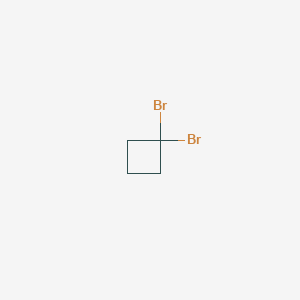

1,1-Dibromocyclobutane

Description

Contextualization within Halogenated Cyclobutane (B1203170) Chemistry and Strained Ring Systems

Halogenated cyclobutanes are a class of compounds that have garnered considerable interest due to the interplay of ring strain and the electronic effects of halogen substituents. Cyclobutane itself possesses significant ring strain, a consequence of its bond angles deviating from the ideal 109.5° of a tetrahedral carbon. libretexts.orglibretexts.org This strain energy can be harnessed as a driving force for a variety of chemical transformations. nih.govmasterorganicchemistry.com The introduction of halogen atoms, such as bromine in 1,1-dibromocyclobutane, further influences the reactivity of the ring system. The electron-withdrawing nature of the bromine atoms can activate the cyclobutane ring for certain reactions, while also serving as leaving groups in others.

The chemistry of this compound is often compared and contrasted with its isomers, such as 1,2-dibromocyclobutane and 1,3-dibromocyclobutane (B6250088), as well as with other gem-dihalocycloalkanes like gem-dihalocyclopropanes. nih.govnih.govnih.gov While gem-dihalocyclopropanes are well-established precursors for a wide array of synthetic transformations, the homologous cyclobutanes have seen a more recent surge in exploration. nih.govresearchgate.net The distinct ring strain and conformational flexibility of the cyclobutane ring compared to the cyclopropane (B1198618) ring lead to different reactivity patterns and product distributions.

Significance in Contemporary Organic Synthesis Research

The significance of this compound in modern organic synthesis lies primarily in its utility as a precursor to highly strained and synthetically valuable molecules, most notably bicyclo[1.1.0]butane. orgsyn.orgwikipedia.orggoogle.com The intramolecular Wurtz-type coupling of 1,3-dihalocyclobutanes, often involving a 1-bromo-3-chloro or 1,3-dibromo intermediate, is a key method for the synthesis of the bicyclo[1.1.0]butane core. orgsyn.orgwikipedia.org This highly strained bicyclic compound is a subject of intense research due to its unique bonding and reactivity, serving as a building block for more complex molecular architectures. pitt.educhemrxiv.org

Furthermore, the gem-dibromo functionality of this compound allows for its conversion into other reactive intermediates. For instance, reaction with organolithium reagents can generate a lithiated cyclobutane species, which can then be trapped with various electrophiles. chemohollic.comsinica.edu.tw This opens up avenues for the introduction of diverse functional groups onto the cyclobutane scaffold. The reactivity of organolithium reagents with carbonyl compounds and other electrophiles is a cornerstone of modern synthetic methodology. uniurb.itmasterorganicchemistry.comchemistrysteps.com

Recent research has also explored the use of donor-acceptor cyclobutanes, which can be derived from halogenated precursors, in cycloaddition reactions to generate complex heterocyclic and carbocyclic systems. researchgate.net The ability to leverage the ring strain of the cyclobutane to drive these transformations highlights the ongoing innovation in this area. nih.gov

Historical Overview of Key Academic Investigations Involving the Chemical Compound

The study of cyclobutane derivatives dates back to the early days of organic chemistry, with initial attempts at synthesizing four-membered rings often met with limited success. google.com The development of reliable methods for the synthesis of cyclobutane and its derivatives, including halogenated versions, was a significant advancement.

A pivotal moment in the history of this compound's synthetic utility was the successful synthesis of bicyclo[1.1.0]butane. Early work by Wiberg and others demonstrated that the treatment of 1,3-dibromocyclobutane with sodium metal could yield the highly strained bicyclo[1.1.0]butane. google.com This intramolecular Wurtz reaction provided a viable route to a compound that had previously been largely theoretical. orgsyn.org

The exploration of the reactions of gem-dihalocycloalkanes with organometallic reagents also has a rich history. The ability to perform lithium-halogen exchange on compounds like this compound has provided a powerful tool for carbon-carbon bond formation and the synthesis of functionalized cyclobutane derivatives. chemohollic.comsinica.edu.tw These fundamental investigations laid the groundwork for the more complex synthetic applications seen today.

Interactive Data Tables

Below are interactive tables summarizing key data related to this compound and related compounds.

| Compound | Molecular Formula | Molar Mass (g/mol) | CAS Number |

|---|---|---|---|

| This compound | C4H6Br2 | 213.90 | 33742-81-3 epa.gov |

| trans-1,2-Dibromocyclobutane | C4H6Br2 | 213.90 | Not available |

| cis-1,2-Dibromocyclobutane | C4H6Br2 | 213.90 | Not available |

| 1,3-Dibromocyclobutane | C4H6Br2 | 213.90 | 4934-58-1 nih.gov |

| Spectroscopic Technique | Key Features |

|---|---|

| Mass Spectrometry (MS) | Molecular ion peak (M+) and characteristic isotopic pattern for two bromine atoms. |

| Nuclear Magnetic Resonance (NMR) | 1H NMR and 13C NMR spectra consistent with the C2v symmetry of the molecule. |

Structure

3D Structure

Properties

CAS No. |

33742-81-3 |

|---|---|

Molecular Formula |

C4H6Br2 |

Molecular Weight |

213.90 g/mol |

IUPAC Name |

1,1-dibromocyclobutane |

InChI |

InChI=1S/C4H6Br2/c5-4(6)2-1-3-4/h1-3H2 |

InChI Key |

OMVVCERCDNKSEN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(Br)Br |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 1,1 Dibromocyclobutane

Carbene Chemistry: Generation and Subsequent Reactions of Cyclobutylidenes

The treatment of 1,1-dibromocyclobutane with strong bases, particularly organolithium reagents, serves as a key method for the generation of the cyclobutylidene carbene. This highly reactive intermediate is not isolated but undergoes immediate further reactions, providing a synthetic entry to a variety of interesting molecular architectures.

The reaction of this compound with organolithium reagents, such as methyllithium (B1224462) (CH₃Li), is a standard procedure for the generation of the cyclobutylidene intermediate. This process occurs via a two-step mechanism. The first step involves a lithium-halogen exchange, where one of the bromine atoms is replaced by a lithium atom to form 1-bromo-1-lithiocyclobutane. This species is unstable and rapidly undergoes alpha-elimination, losing lithium bromide to form the cyclobutylidene carbene. The presence of this transient carbene has been inferred from the products obtained in trapping experiments.

Once generated, the cyclobutylidene carbene can undergo intramolecular rearrangement to form more stable products. A principal rearrangement pathway is the transformation into methylenecyclopropane. This process is believed to occur through a 1,2-hydrogen shift, which leads to the formation of cyclobutene, or through a more complex rearrangement involving the cleavage of a C-C bond in the cyclobutane (B1203170) ring, followed by ring contraction to the three-membered cyclopropane (B1198618) ring system. The driving force for this rearrangement is the release of ring strain associated with the cyclobutane ring.

In the presence of suitable trapping agents, the cyclobutylidene intermediate can participate in intermolecular reactions. These reactions are synthetically useful for the construction of larger and more complex molecules. When generated in the presence of unsaturated substrates like olefins and alkynes, cyclobutylidene can undergo addition reactions. For instance, the addition to an olefin leads to the formation of a spirocyclic system containing a cyclobutane and a cyclopropane ring. Similarly, addition to an alkyne results in the formation of a cyclopropene (B1174273) fused to the cyclobutane ring.

| Substrate | Product | Yield (%) | Conditions |

| Olefin | Spiro[2.3]hexane derivative | Varies | This compound, CH₃Li |

| Alkyne | Bicyclo[4.1.0]hept-1(6)-ene derivative | Varies | This compound, CH₃Li |

Ring Expansion and Rearrangement Processes in Cyclobutane Systems

The high ring strain of the cyclobutane ring makes it susceptible to rearrangement processes that lead to the formation of less strained five-membered rings. These transformations are typically driven by the formation of a carbocation intermediate, which can then undergo skeletal reorganization.

Carbocationic rearrangements in cyclobutane systems derived from this compound are a common theme. ugent.bechemistrysteps.com For example, solvolysis of a cyclobutane derivative with a good leaving group can lead to the formation of a cyclobutyl cation. This cation is highly unstable due to both the positive charge and the inherent ring strain of the four-membered ring. youtube.com Consequently, it readily undergoes rearrangement to a more stable carbocation. The relief of ring strain is a significant thermodynamic driving force for these rearrangements. chemistrysteps.comleah4sci.com The conversion of a cyclobutane system to a cyclopentane (B165970) system is energetically favorable. chemistrysteps.com

The rearrangement of a cyclobutylcarbinyl cation, which can be generated from precursors derived from this compound, often proceeds through an alkyl shift, leading to ring expansion. masterorganicchemistry.comstackexchange.com In this process, a carbon-carbon bond of the cyclobutane ring migrates to the carbocationic center, resulting in the formation of a five-membered ring. ugent.bechemistrysteps.comechemi.com This transformation converts a primary or secondary carbocation to a more stable secondary or tertiary carbocation, respectively, and simultaneously relieves the ring strain of the cyclobutane. chemistrysteps.commasterorganicchemistry.com This type of rearrangement is a specific example of a Wagner-Meerwein rearrangement. The process can be initiated by the treatment of a cyclobutanol (B46151) derivative with acid, which leads to the formation of a carbocation that then rearranges. youtube.com

| Starting Material | Intermediate | Rearranged Product | Driving Force |

| Cyclobutylmethyl derivative | Primary Carbocation | Cyclopentyl Cation | Relief of ring strain, formation of a more stable carbocation |

| 1-Methylcyclobutanol | Tertiary Carbocation | Cyclopentyl Cation | Relief of ring strain |

Radical-Mediated Ring Expansions and Annulation Reactions

The investigation of radical-mediated transformations involving this compound opens avenues to complex molecular architectures through ring expansion and annulation strategies. While direct studies on this compound are not extensively documented, the reactivity of related strained ring systems and gem-dihalocyclopropanes provides a strong basis for predicting its behavior. Radical reactions are known for their ability to construct hindered or strained systems and can be initiated through various methods, including the use of radical initiators like AIBN (Azobisisobutyronitrile) with a propagating radical source such as tributyltin hydride (n-Bu3SnH). brainly.com

Radical-mediated ring expansions often proceed through a sequence of radical addition followed by fragmentation of the strained ring. In the context of this compound, a univalent bromine abstraction by a radical initiator would generate a 1-bromocyclobutyl radical. This intermediate can then participate in intermolecular or intramolecular addition reactions. For instance, intramolecular cyclization onto a tethered unsaturated system could lead to a bicyclic radical intermediate. Subsequent β-scission of the cyclobutane ring, driven by the release of ring strain, would result in a ring-expanded product. The regioselectivity of the ring opening would be influenced by the stability of the resulting radical.

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, can also be envisioned through radical pathways. acs.org A radical generated at the C1 position of this compound could add to an external acceptor molecule, such as an activated alkene or alkyne. The resulting adduct radical could then undergo an intramolecular cyclization to form a new ring system. The efficiency and stereochemical outcome of such annulations would be governed by factors including the nature of the acceptor, the reaction conditions, and the stereochemistry of the transition states. fiveable.me

Cross-Coupling and Selective Functionalization Reactions

Transition Metal-Catalyzed Transformations of Halogenated Cyclobutanes

Transition metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of halogenated cyclobutanes, including this compound. nih.gov These reactions, often catalyzed by palladium, nickel, or iron complexes, enable the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govnih.govmdpi.com The general catalytic cycle for many of these transformations involves three key steps: oxidative addition, transmetalation, and reductive elimination. fiveable.melibretexts.org

In the case of this compound, the first bromine atom can be selectively activated by a low-valent transition metal catalyst in an oxidative addition step. The resulting organometallic intermediate can then undergo transmetalation with a variety of organometallic reagents, such as organoboranes (Suzuki-Miyaura coupling), organozincs (Negishi coupling), or organotins (Stille coupling). nih.govmdpi.comlibretexts.org Subsequent reductive elimination yields the mono-functionalized cyclobutane and regenerates the active catalyst. The second bromine atom can then potentially undergo a second cross-coupling reaction, allowing for the introduction of two different substituents.

Recent studies have demonstrated the feasibility of such cross-coupling reactions with related substrates. For example, 1-bromo-cyclobut-1-enes have been successfully coupled with Grignard reagents using iron and nickel catalysts. monash.edu Furthermore, the cross-coupling of bicyclo[1.1.0]butanes, which are structurally related to cyclobutanes, has been achieved through metalation followed by cross-coupling with aryl iodides. nih.gov These examples highlight the potential for developing selective and efficient transition metal-catalyzed transformations of this compound.

Below is a table summarizing representative transition metal-catalyzed cross-coupling reactions of halogenated cyclic compounds, illustrating the potential for similar reactivity with this compound.

| Catalyst | Substrate | Coupling Partner | Product Type | Reference |

| Fe(acac)₃ | 1-Bromo-cyclobut-1-ene | Alkyl Grignard Reagent | Alkyl-substituted cyclobutene | monash.edu |

| Ni(acac)₂ | 1-Bromo-cyclobut-1-ene | Aryl Grignard Reagent | Aryl-substituted cyclobutene | monash.edu |

| Pd(dba)₂/t-Bu₃P | Bicyclo[1.1.0]butane (via organolithium) | Aryl Iodide | Bridge-arylated bicyclo[1.1.0]butane | nih.gov |

Derivatization Strategies for this compound Scaffolds in Complex Molecule Synthesis

The cyclobutane motif is a valuable component in many biologically active molecules and natural products. nih.govnih.gov The rigid, three-dimensional structure of the cyclobutane ring can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability and receptor binding affinity. nih.gov this compound serves as a versatile starting material for the synthesis of a variety of substituted cyclobutane derivatives that can be incorporated into more complex molecular architectures. nih.gov

One of the primary derivatization strategies involves the sequential or selective functionalization of the two bromine atoms via the cross-coupling reactions discussed in the previous section. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and heteroaryl groups, providing access to a diverse chemical space. For example, the synthesis of 1,1-disubstituted cyclobutanes can be achieved through a double cross-coupling reaction.

Furthermore, the bromine atoms can be replaced with other functional groups through nucleophilic substitution reactions, although these may be less efficient than cross-coupling methods. The resulting functionalized cyclobutanes can then be used as building blocks in the synthesis of more complex molecules. For instance, a cyclobutane derivative bearing a carboxylic acid or an amino group could be coupled to other molecular fragments using standard peptide coupling or amidation methodologies.

The table below showcases examples of complex molecules containing the cyclobutane scaffold, illustrating the importance of this structural motif in medicinal chemistry and the potential applications for derivatives of this compound.

| Compound Class | Biological Activity | Reference |

| Piperaborenine D | Anti-clotting agent | researchgate.net |

| (-)-Endiandrin A | Glucocorticoid receptor binding | researchgate.net |

| Dipiperamide A | CYP3A inhibitor | researchgate.net |

| TRPV3 Antagonists | Potent and selective antagonists | researchgate.net |

Elimination Reactions and Associated Mechanistic Studies

This compound can undergo elimination reactions to form unsaturated products, primarily through the loss of hydrogen bromide (HBr). docbrown.infoyoutube.com The mechanism of these eliminations can be classified as either E1 (unimolecular) or E2 (bimolecular), depending on the reaction conditions, particularly the strength of the base and the nature of the solvent. brainly.comdocbrown.inforesearchgate.net

The E2 mechanism is a one-step process where a strong base abstracts a proton from a carbon adjacent to the carbon bearing a bromine atom, while simultaneously the bromide ion departs and a double bond is formed. brainly.comyoutube.com This mechanism is favored by the use of strong, non-nucleophilic bases and in less polar solvents. docbrown.info For this compound, the first elimination would lead to the formation of 1-bromocyclobutene. A second, more vigorous elimination could then potentially lead to the formation of cyclobutyne, a highly strained and reactive intermediate.

The E1 mechanism, in contrast, is a two-step process that begins with the slow, rate-determining departure of a bromide ion to form a carbocation intermediate. researchgate.netlibretexts.org This is followed by the rapid removal of a proton from an adjacent carbon by a weak base to form the double bond. libretexts.org E1 reactions are favored by polar, protic solvents and the absence of a strong base. researchgate.net The initial formation of a secondary carbocation from this compound would be followed by deprotonation to yield 1-bromocyclobutene. Carbocation rearrangements, such as ring expansion to a more stable cyclopentyl cation, are also a possibility in E1 reactions, especially given the inherent strain of the cyclobutane ring. chemistrysteps.comyoutube.commasterorganicchemistry.comyoutube.com

The regioselectivity of the elimination (i.e., which proton is removed) is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. doubtnut.com However, the stereochemical requirements of the E2 mechanism (anti-periplanar arrangement of the proton and leaving group) can sometimes lead to the formation of the less substituted Hofmann product. chemistrysteps.com

Below is a table summarizing the key features of E1 and E2 elimination reactions relevant to this compound.

| Feature | E1 Mechanism | E2 Mechanism |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Base | Weak base | Strong base |

| Solvent | Polar, protic | Aprotic or less polar |

| Intermediate | Carbocation | None (concerted) |

| Rearrangements | Possible | Not possible |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Initial Product | 1-Bromocyclobutene | 1-Bromocyclobutene |

Interaction Studies of Halogen Substituents on Cyclobutane Reactivity

The presence of two bromine atoms on the same carbon in this compound significantly influences the reactivity of the cyclobutane ring. This "gem-dihalide effect" is a combination of steric and electronic factors that can alter reaction rates and pathways compared to monosubstituted or vicinally disubstituted cyclobutanes. nih.govlibretexts.org

From an electronic standpoint, the two electronegative bromine atoms exert a strong inductive electron-withdrawing effect. This can influence the acidity of the adjacent protons, making them more susceptible to abstraction by a base in elimination reactions. A theoretical study on halo-substituted cyclobutanes has shown that the introduction of halogens alters the electronic properties and reactivity of the ring system. researchgate.net

Sterically, the two bromine atoms create a more hindered environment around the C1 carbon. This can affect the approach of nucleophiles and catalysts in substitution and cross-coupling reactions. The Thorpe-Ingold effect, which describes the acceleration of ring-closing reactions due to gem-disubstitution, suggests that the C-C-C bond angle within the cyclobutane ring at the C1 position may be compressed, leading to an increase in the external bond angles. nih.gov While typically discussed in the context of ring formation, this effect can also influence the reactivity of the pre-formed ring.

The gem-dibromo substitution also plays a crucial role in the stability of intermediates formed during reactions. For example, in a radical reaction, the resulting 1-bromocyclobutyl radical is stabilized by the remaining bromine atom. In an E1 elimination, the carbocation formed upon departure of one bromide ion would be destabilized by the electron-withdrawing effect of the remaining bromine atom, making the E1 pathway less favorable than for a simple alkyl bromide.

Applications of 1,1 Dibromocyclobutane in Advanced Organic Synthesis

Role as a Key Building Block for Substituted Four-Membered Ring Systems

1,1-Dibromocyclobutane serves as a readily accessible precursor for a variety of substituted cyclobutane (B1203170) derivatives. The gem-dibromo group can be transformed into other functionalities through a range of chemical reactions, providing a gateway to diverse cyclobutane-containing structures.

One of the most common strategies for the functionalization of this compound involves metal-halogen exchange reactions. wikipedia.orgharvard.eduresearchgate.net Treatment with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures generates a highly reactive α-bromocyclobutyllithium species. This intermediate can then be trapped with various electrophiles to introduce a single substituent onto the cyclobutane ring. For instance, reaction with aldehydes or ketones yields cyclobutylcarbinols, while quenching with carbon dioxide provides cyclobutanecarboxylic acids.

Alternatively, the monolithiated intermediate can undergo further reactions. For example, it can be used in coupling reactions with organic halides, catalyzed by transition metals like palladium or copper, to form carbon-carbon bonds. This approach allows for the introduction of aryl, vinyl, or alkyl groups at the 1-position of the cyclobutane ring.

The generation of a cyclobutylidene species from this compound is another powerful method for creating substituted four-membered rings. This can be achieved by reacting the dibromide with strong bases or by a two-electron reduction. The resulting cyclobutylidene can then participate in various cycloaddition reactions or insertions into C-H or Si-H bonds, leading to a wide array of functionalized cyclobutanes.

Below is a table summarizing selected examples of the synthesis of substituted cyclobutanes starting from this compound.

| Starting Material | Reagents | Intermediate | Product | Reaction Type |

| This compound | 1. n-BuLi; 2. RCHO | α-Bromocyclobutyllithium | 1-Substituted cyclobutylcarbinol | Nucleophilic addition |

| This compound | 1. t-BuLi; 2. CO₂ | α-Bromocyclobutyllithium | 1-Bromocyclobutanecarboxylic acid | Carboxylation |

| This compound | Mg, then R-X, Pd catalyst | Cyclobutyl Grignard reagent | 1-Substituted cyclobutane | Cross-coupling |

| This compound | Strong base (e.g., LDA) | Cyclobutylidene | Varies (e.g., cycloadducts) | Carbene reaction |

Strategic Intermediate in the Construction of Spirocyclic and Bridged Architectures

The unique structural features of this compound make it an excellent starting material for the synthesis of more complex polycyclic systems, such as spirocycles and bridged bicyclic compounds. pharmaguideline.comnih.govmtroyal.carsc.orgnih.govmdpi.comnih.gov These motifs are prevalent in natural products and medicinally important molecules.

The synthesis of spirocycles often involves the reaction of this compound or its derivatives with difunctional nucleophiles. For example, treatment with a diol or a diamine under basic conditions can lead to the formation of spiro-ethers or spiro-amines, respectively. A particularly elegant approach involves the intramolecular cyclization of a tethered nucleophile onto the cyclobutane ring. This can be achieved by first functionalizing this compound at one of the bromine atoms and then inducing a ring-closing reaction.

For instance, a classic strategy for constructing spiro[3.n]alkanes involves the reaction of this compound with a malonic ester derivative. The initial alkylation at one of the bromine atoms is followed by an intramolecular cyclization to form the spirocyclic system.

Bridged bicyclic compounds can also be accessed from this compound through intramolecular reactions. By creating a suitable precursor with a reactive group tethered to the cyclobutane ring, an intramolecular carbon-carbon bond formation can lead to the construction of a bridged architecture. For example, an intramolecular Heck reaction of a 1-allyl-1-bromocyclobutane derivative could, in principle, yield a bicyclo[2.1.1]hexane system.

The following table provides illustrative examples of the synthesis of spirocyclic and bridged compounds using this compound as a key intermediate.

| Target System | Synthetic Strategy | Key Reaction |

| Spiro[3.4]octane | Reaction with 1,4-dibromobutane (B41627) and a reducing agent | Intramolecular Wurtz-type coupling |

| Spiro-oxindoles | Reaction with an oxindole (B195798) derivative | Nucleophilic substitution and cyclization |

| Bridged cyclopentanes | Rhodium-catalyzed decarbonylative coupling with alkenes | C-C activation and cycloaddition |

Precursor for Chiral and Stereodefined Cyclobutane Derivatives

The synthesis of enantiomerically pure or enriched cyclobutane derivatives is of significant interest due to their presence in numerous biologically active compounds. This compound can be employed as a starting material for the preparation of chiral and stereodefined cyclobutanes through several asymmetric strategies. mdpi.comnih.govwikipedia.orgresearchgate.netresearchgate.netsigmaaldrich.comnih.govyoutube.comnih.govresearchgate.netyoutube.com

One common approach involves the use of a chiral auxiliary. wikipedia.orgresearchgate.netsigmaaldrich.comyoutube.comyoutube.com The auxiliary, a chiral molecule that is temporarily attached to the substrate, directs the stereochemical outcome of a subsequent reaction. For example, a chiral alcohol can be used to form a chiral ester with a cyclobutanecarboxylic acid derived from this compound. The subsequent transformations, such as alkylation or reduction, would then proceed with a high degree of diastereoselectivity, controlled by the chiral auxiliary. After the desired stereocenter is established, the auxiliary can be cleaved to afford the enantiomerically enriched cyclobutane product.

Another powerful method is asymmetric catalysis. In this approach, a chiral catalyst is used in substoichiometric amounts to control the stereoselectivity of the reaction. For instance, the asymmetric reduction of a cyclobutanone (B123998), which can be prepared from this compound, using a chiral reducing agent or a transition metal complex with a chiral ligand can provide access to chiral cyclobutanols.

Furthermore, stereoselective reactions of this compound itself can lead to chiral products. For example, the kinetic resolution of a racemic mixture of a chiral derivative of this compound can be achieved using a chiral reagent that reacts preferentially with one enantiomer, leaving the other enantiomer in excess.

The table below highlights some of the key strategies for the synthesis of chiral cyclobutane derivatives from this compound.

| Asymmetric Strategy | Description | Example |

| Chiral Auxiliary | A chiral molecule is temporarily attached to control stereoselectivity. | Use of an Evans oxazolidinone auxiliary to direct the alkylation of a cyclobutane derivative. |

| Asymmetric Catalysis | A chiral catalyst is used to induce enantioselectivity. | Asymmetric hydrogenation of a cyclobutenone derived from this compound. |

| Kinetic Resolution | A chiral reagent selectively reacts with one enantiomer of a racemic mixture. | Enzymatic hydrolysis of a racemic cyclobutane ester. |

Utility in Investigating and Elucidating Reaction Mechanisms within Strained Organic Frameworks

The inherent ring strain of the cyclobutane ring in this compound makes it a valuable substrate for studying reaction mechanisms in strained organic systems. pharmaguideline.comwikipedia.orgresearchgate.netprinceton.edulibretexts.orglibretexts.orgmasterorganicchemistry.com The relief of this strain can be a powerful driving force for reactions, leading to unique and sometimes unexpected transformations.

One area of mechanistic investigation involves the generation and reactivity of cyclobutylidene carbenes from this compound. The high energy of this strained carbene leads to a variety of interesting reactions, including rearrangements, insertions, and cycloadditions. Studying the products of these reactions provides insights into the fundamental properties and reactivity of strained carbenes.

Furthermore, the lithium-halogen exchange reaction of this compound has been the subject of mechanistic studies. wikipedia.orgharvard.eduresearchgate.netprinceton.edunih.gov The rate and selectivity of this exchange can be influenced by factors such as the nature of the organolithium reagent, the solvent, and the temperature. These studies contribute to a better understanding of the mechanism of this important class of reactions.

The solvolysis reactions of cyclobutyl derivatives, which can be prepared from this compound, have also provided valuable mechanistic information. The rates of these reactions are often accelerated due to the relief of ring strain in the transition state, a phenomenon known as "I-strain" (internal strain). By comparing the solvolysis rates of different cyclobutyl derivatives, chemists can probe the electronic and steric effects on the stability of carbocationic intermediates in strained systems.

The following table summarizes some key areas of mechanistic investigation using this compound and its derivatives.

| Mechanistic Area | Key Questions | Experimental Probes |

| Cyclobutylidene Carbene Reactivity | What are the preferred reaction pathways (rearrangement, insertion, cycloaddition)? | Product analysis from reactions of cyclobutylidene generated from this compound. |

| Lithium-Halogen Exchange | What is the nature of the intermediate (ate-complex vs. direct substitution)? | Kinetic studies, low-temperature NMR spectroscopy. |

| Solvolysis of Cyclobutyl Derivatives | How does ring strain affect the stability of carbocationic intermediates? | Measurement of solvolysis rates and product distribution analysis. |

Advanced Spectroscopic Characterization and Computational Studies of 1,1 Dibromocyclobutane and Its Derivatives

Spectroscopic Methods for Molecular Structure Elucidation and Conformational Analysis

Spectroscopic techniques are fundamental in identifying the structural features of 1,1-dibromocyclobutane. By probing the interactions of the molecule with electromagnetic radiation, these methods provide detailed information about its atomic connectivity, three-dimensional shape, and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for determining the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Due to the molecule's symmetry, three distinct sets of signals are predicted in both the ¹H and ¹³C NMR spectra. In the ¹H NMR spectrum, the protons on the carbon adjacent to the dibrominated carbon (C2 and C4) are chemically equivalent, as are the two protons on the carbon opposite it (C3). However, the geminal protons on C2/C4 and C3 are diastereotopic, leading to potentially complex splitting patterns. The protons on C2 and C4 are expected to be deshielded by the adjacent electronegative bromine atoms and appear downfield. The protons on C3 would be the most shielded.

In the ¹³C NMR spectrum, three unique carbon signals are expected. The most deshielded signal corresponds to the C1 carbon, which is directly bonded to two bromine atoms. The C2 and C4 carbons are equivalent and would give a single signal, while the C3 carbon would appear as the most upfield signal. docbrown.inforesearchgate.net While specific experimental spectra for this compound are not widely published, the expected chemical shifts and multiplicities can be predicted based on the analysis of similar structures like cyclobutane (B1203170) and other halogenated alkanes. docbrown.infodocbrown.info

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~ 2.8 - 3.2 | Multiplet | Protons on C2 and C4 (α-protons) |

| ¹H | ~ 2.2 - 2.6 | Multiplet | Protons on C3 (β-protons) |

| ¹³C | ~ 70 - 80 | Singlet | C1 (quaternary carbon with two Br) |

| ¹³C | ~ 35 - 45 | Singlet | C2 and C4 |

Mass Spectrometry Techniques (e.g., GC-MS) for Product Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate and identify individual components within a mixture. wisc.edu In the context of this compound, GC-MS is invaluable for confirming its presence and purity in a reaction product mixture. The gas chromatograph separates the volatile compound from other substances based on its retention time, after which the mass spectrometer fragments the molecule and detects the resulting ions. nih.gov

The mass spectrum of this compound is distinguished by the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info Consequently, the molecular ion ([M]⁺) peak appears as a characteristic triplet of peaks at m/z 212 (for [C₄H₆⁷⁹Br₂]⁺), 214 (for [C₄H₆⁷⁹Br⁸¹Br]⁺), and 216 (for [C₄H₆⁸¹Br₂]⁺), with an intensity ratio of approximately 1:2:1. docbrown.info

Key fragmentation pathways include the loss of a bromine atom to yield a [C₄H₆Br]⁺ fragment, which would appear as a doublet of peaks (at m/z 133 and 135) with a 1:1 intensity ratio. youtube.com Further fragmentation can involve the cleavage of the cyclobutane ring, leading to smaller charged fragments.

Expected Key Mass Spectrometry Fragments for this compound

| m/z Value | Ion Formula | Significance | Isotopic Pattern |

|---|---|---|---|

| 212, 214, 216 | [C₄H₆Br₂]⁺ | Molecular Ion ([M]⁺) | Triplet (1:2:1 ratio) |

| 133, 135 | [C₄H₆Br]⁺ | Loss of a bromine atom ([M-Br]⁺) | Doublet (1:1 ratio) |

| 79, 81 | [Br]⁺ | Bromine ion | Doublet (1:1 ratio) |

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic fingerprint for the compound. For this compound, the spectra would be dominated by vibrations of the cyclobutane ring and the carbon-bromine bonds.

Key expected vibrational modes include:

C-H stretching: Found in the 2800-3000 cm⁻¹ region.

CH₂ scissoring/bending: Occurring around 1400-1470 cm⁻¹.

Cyclobutane ring vibrations: A series of complex modes (puckering, breathing) at lower frequencies.

C-Br stretching: Strong absorptions expected in the fingerprint region, typically between 500 and 700 cm⁻¹.

While detailed experimental spectra are scarce, theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict and assign the vibrational frequencies with high accuracy, as has been done for related molecules like benzocyclobutane. nih.gov

Predicted Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

|---|---|

| 2850 - 2960 | C-H stretching |

| 1400 - 1470 | CH₂ scissoring |

| ~1200 | CH₂ wagging/twisting |

| 800 - 1000 | Ring modes |

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would unambiguously determine the conformation of the cyclobutane ring, which is known to be puckered in the parent hydrocarbon and many of its derivatives.

Although no crystal structure for this compound itself is currently available in open literature databases, this technique remains the gold standard. If the compound could be crystallized, X-ray diffraction would reveal the precise C-C and C-Br bond lengths, the C-C-C bond angles within the strained ring, and the degree of ring puckering. This information is crucial for understanding the steric and electronic effects of the gem-dibromo substitution on the cyclobutane framework.

Theoretical and Computational Chemistry Approaches

Alongside experimental methods, theoretical and computational chemistry provides profound insights into the behavior of molecules. These approaches allow for the prediction of properties that can be difficult or impossible to measure experimentally.

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations, such as those based on Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, are essential for understanding the electronic structure and predicting the reactivity of this compound. researchgate.netarxiv.org These methods solve approximations of the Schrödinger equation to determine the molecule's electron distribution and energy.

These computational approaches can be used to:

Optimize Molecular Geometry: Predict the most stable three-dimensional structure, including bond lengths, bond angles, and the ring puckering angle, which can then be compared with experimental data if available.

Calculate Spectroscopic Properties: Predict NMR chemical shifts and vibrational (IR and Raman) frequencies to aid in the interpretation of experimental spectra. nih.gov

Analyze Electronic Properties: Determine the molecular orbital energies (HOMO, LUMO), electrostatic potential, and dipole moment, which are key to understanding the molecule's reactivity and intermolecular interactions.

Predict Reaction Pathways: Model reaction mechanisms by calculating the energies of reactants, products, transition states, and intermediates. This allows for the theoretical investigation of reaction kinetics and thermodynamics, providing insights into the most favorable chemical transformations. researchgate.net

For halogenated compounds, these calculations help elucidate the influence of the electronegative bromine atoms on the ring's geometry and electronic structure, offering a deeper understanding of its chemical behavior. libretexts.org

Density Functional Theory (DFT) Studies for Mechanistic Pathway Elucidation and Energetic Profiles

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanistic pathways and energetic profiles of reactions involving this compound and related species. These computational studies provide valuable insights into reaction mechanisms, transition state geometries, and the thermodynamic and kinetic favorability of different reaction channels.

DFT calculations are instrumental in exploring the potential energy surfaces of various reactions. For instance, in the context of cycloaddition reactions, DFT can be used to study the mechanism, regioselectivity, and stereoselectivity. An example of this is the study of the [1+2] cycloaddition reaction between α-cis-himachalene and dibromocarbene, where DFT calculations at the B3LYP/6-311+G** level of theory were employed. researchgate.net These studies can determine whether a reaction proceeds through a concerted or stepwise mechanism and can predict which isomers are kinetically and thermodynamically favored by calculating the activation energies and reaction energies for different pathways. researchgate.net

The energetic profiles calculated using DFT methods reveal the relative energies of reactants, transition states, intermediates, and products. For example, in the reaction of α-cis-himachalene with dibromocarbene, the activation energy for the attack on the α face was found to be significantly lower than for the β face, indicating a kinetic preference for the α regioisomer. researchgate.net Such detailed energetic information is crucial for understanding and predicting the outcomes of chemical reactions.

Furthermore, DFT studies can elucidate the role of various factors, such as steric and electronic effects, in determining the reaction pathway. By analyzing the geometries and electronic structures of transition states, researchers can gain a deeper understanding of the factors that control the selectivity of a reaction. The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results, and various levels of theory have been benchmarked for their performance in studying reaction mechanisms and energies. nih.govnih.gov

The table below presents a hypothetical energetic profile for a reaction involving a dibromocyclobutane derivative, illustrating the type of data obtained from DFT studies.

| Species | Relative Gibbs Free Energy (ΔG) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 (TS1) | +25.5 |

| Intermediate | +5.2 |

| Transition State 2 (TS2) | +18.9 |

| Products | -10.7 |

Analysis of Ring Strain Energies and Conformational Preferences in Dibromocyclobutane Systems

The cyclobutane ring is characterized by significant ring strain, which arises from the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. numberanalytics.comwikipedia.org This inherent strain energy plays a crucial role in the reactivity and conformational behavior of cyclobutane derivatives, including this compound.

The strain energy of cyclobutane is approximately 26.3 kcal/mol. nih.gov This high strain energy is a combination of angle strain and torsional strain. wikipedia.orglibretexts.org Cyclobutane adopts a puckered or folded conformation to partially alleviate the torsional strain that would be present in a planar structure, although this puckering slightly increases the angle strain. nih.gov The introduction of substituents, such as the two bromine atoms in this compound, further influences the ring's conformation and strain energy.

Computational methods, particularly ab initio and DFT calculations, are essential for quantifying the ring strain energy and exploring the conformational landscape of substituted cyclobutanes. nih.gov These calculations can predict the most stable conformations and the energy barriers between them. For this compound, the cyclobutane ring is predicted to have a puckered conformation. vulcanchem.com

The conformational preferences of disubstituted cyclobutanes are determined by a balance of factors, including steric interactions between the substituents and the ring, as well as electronic effects. In the case of trans-1,3-dibromocyclobutane, for example, the shape of the ring has been a subject of detailed study to understand the interplay of these forces. acs.org

The table below summarizes the calculated ring strain energies for cyclobutane and related cycloalkanes, providing a comparative view of the energetic consequences of ring size.

| Cycloalkane | Ring Strain Energy (kcal/mol) |

|---|---|

| Cyclopropane (B1198618) | 28.1 nih.gov |

| Cyclobutane | 26.3 wikipedia.orgnih.gov |

| Cyclopentane (B165970) | 7.1 nih.gov |

| Cyclohexane | 1.3 wikipedia.org |

The study of conformational preferences extends to analyzing the relative stabilities of different isomers. For instance, in difluorocyclohexane, computational studies have shown that the relative energies of diaxial and diequatorial conformers can be influenced by the solvent environment. nih.gov Similar considerations are relevant for dibromocyclobutane systems, where the interplay of steric and electrostatic interactions dictates the preferred arrangement of the bromine atoms.

Future Research Directions and Unresolved Challenges in 1,1 Dibromocyclobutane Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The current synthetic routes to 1,1-dibromocyclobutane often rely on methods that are not ideal from a green chemistry perspective. Future research will likely focus on developing more sustainable and efficient synthetic protocols. A key challenge is to move away from harsh reagents and stoichiometric brominating agents.

One promising avenue is the exploration of catalytic methods for the gem-dibromination of cyclobutane (B1203170) precursors. This could involve the use of transition metal catalysts or organocatalysts to facilitate the reaction with greener bromine sources. Furthermore, the development of continuous flow processes for the synthesis of this compound could offer significant advantages in terms of safety, scalability, and waste reduction.

Another area for future investigation is the direct C-H functionalization of cyclobutane to introduce the gem-dibromo moiety. nih.gov While challenging due to the relative inertness of C-H bonds, success in this area would represent a significant step towards a more atom-economical synthesis.

Key research objectives in this area include:

Development of catalytic systems for gem-dibromination.

Exploration of alternative and greener brominating agents.

Implementation of continuous flow technologies.

Investigation of direct C-H functionalization approaches.

Exploration of Undiscovered Reactivity Patterns and Mechanistic Insights

While the reactivity of this compound in reactions such as metal-halogen exchange and subsequent derivatization is known, there remains a vast, unexplored landscape of its chemical transformations. The inherent ring strain and the presence of two bromine atoms on the same carbon create a unique electronic environment that could lead to novel reactivity.

Future research should aim to uncover new reaction pathways for this compound. This includes exploring its potential in cycloaddition reactions, ring-opening polymerizations, and rearrangements to form other valuable carbocyclic or heterocyclic systems. For instance, the strain-release-driven reactions of related bicyclo[1.1.0]butanes suggest that this compound could be a precursor to highly functionalized spirocyclic compounds. rsc.org

A significant challenge lies in understanding the intricate mechanisms of these potential transformations. Detailed mechanistic studies, combining experimental techniques with computational modeling, will be crucial to unraveling the factors that govern the chemo-, regio-, and stereoselectivity of these reactions. This deeper understanding will be instrumental in rationally designing new synthetic applications for this versatile building block.

Expansion of Synthetic Utility in Target-Oriented and Diversity-Oriented Synthesis

The application of this compound in the synthesis of complex natural products and in the generation of molecular libraries for drug discovery remains an area with immense growth potential. Its ability to serve as a linchpin for the introduction of a cyclobutane ring or as a precursor to other functional groups makes it an attractive tool for synthetic chemists.

In target-oriented synthesis , future efforts could focus on utilizing this compound to construct the core structures of biologically active molecules containing a cyclobutane motif. Its unique stereoelectronic properties could be exploited to control the stereochemistry of complex ring systems.

In diversity-oriented synthesis (DOS) , this compound can serve as a versatile scaffold to generate libraries of compounds with high skeletal and stereochemical diversity. cam.ac.uknih.govnih.gov By leveraging its reactivity, a wide range of substituents can be introduced, leading to the rapid assembly of diverse molecular architectures. cam.ac.uk The challenge lies in developing robust and general reaction protocols that are amenable to high-throughput synthesis and purification. The exploration of ring expansion strategies starting from this compound could also lead to the synthesis of novel macrocyclic libraries. mskcc.org

Advanced Computational Modeling for Predictive Chemical Understanding

Computational chemistry is poised to play a transformative role in unlocking the full potential of this compound. Advanced computational modeling can provide deep insights into the structure, bonding, and reactivity of this strained molecule, guiding experimental efforts and accelerating the discovery of new reactions and applications. researchgate.net

Future computational studies should focus on:

Predicting Reaction Outcomes: Developing accurate theoretical models to predict the products and stereochemical outcomes of reactions involving this compound. mdpi.comnih.gov This will enable chemists to design more efficient synthetic routes and to identify promising new transformations.

Elucidating Reaction Mechanisms: Using quantum mechanical calculations to map out the potential energy surfaces of reactions involving this compound, thereby identifying transition states and intermediates. This will provide a detailed understanding of the factors that control reactivity and selectivity.

Designing Novel Catalysts: Employing computational screening to identify optimal catalysts for new transformations of this compound, including those for sustainable synthesis.

Investigating Physicochemical Properties: Predicting the physicochemical properties of derivatives of this compound, which is crucial for applications in materials science and medicinal chemistry. chemrxiv.orgnih.gov

A significant challenge in this area is the development of computational methods that can accurately model the complex interplay of ring strain, steric effects, and electronic factors in reactions of this compound. Overcoming this challenge will require the continued development of high-level theoretical methods and the use of high-performance computing resources.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1-Dibromocyclobutane, and what experimental parameters critically influence reaction yield?

- Methodological Answer : The synthesis typically involves bromination of cyclobutane derivatives under controlled conditions. Key parameters include temperature (optimized between 0–25°C), solvent polarity (e.g., dichloromethane or CCl₄), and stoichiometric ratios of brominating agents like Br₂ or HBr. Kinetic control is essential to prevent ring-opening side reactions. Comparative studies with analogous compounds (e.g., 1,1-dimethylcyclopropane derivatives) highlight the importance of steric hindrance in directing regioselectivity .

Q. How does the stereochemistry of this compound influence its reactivity in substitution reactions?

- Methodological Answer : The planar geometry of cyclobutane imposes significant ring strain (~110 kJ/mol), which enhances susceptibility to nucleophilic substitution. However, the absence of cis-trans isomerism in this compound (due to identical substituents on one carbon) simplifies stereochemical analysis. Computational modeling (e.g., DFT calculations) can predict reaction pathways, while experimental validation via NMR spectroscopy monitors bromine displacement kinetics .

Advanced Research Questions

Q. What analytical techniques are optimal for characterizing this compound in complex reaction mixtures?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) coupled with electron ionization is preferred for volatile intermediates. For structural confirmation, ¹H/¹³C NMR spectroscopy resolves coupling constants and chemical shifts influenced by ring strain. High-resolution X-ray crystallography provides definitive bond-length data, though challenges arise due to the compound’s low melting point and air sensitivity .

Q. How do computational models reconcile discrepancies in reported thermodynamic properties of this compound?

- Methodological Answer : Discrepancies in enthalpy of formation (±5 kJ/mol across studies) may stem from variations in experimental conditions (e.g., calorimetry vs. gas-phase measurements). A scoping review framework (Arksey & O’Malley, 2005) can systematically compare datasets, while ab initio calculations (e.g., G4 thermochemical protocols) validate experimental values. Contradictions often arise from neglected solvent effects or incomplete vibrational analysis .

Q. What mechanistic insights explain the divergent reactivity of this compound in radical vs. ionic environments?

- Methodological Answer : In radical pathways (e.g., light-initiated homolytic cleavage), the C-Br bond dissociation energy (~240 kJ/mol) dictates bromine abstraction rates. Contrastingly, SN2 mechanisms dominate in polar solvents, with transition-state ring puckering observed via computational simulations. Kinetic isotope effects (KIE) and Hammett plots differentiate between mechanisms, while ESR spectroscopy tracks radical intermediates .

Experimental Design & Data Analysis

Q. How can researchers design experiments to minimize ring-opening side reactions during functionalization of this compound?

- Methodological Answer : Employ low-temperature conditions (−30°C) and bulky non-nucleophilic bases (e.g., DBU) to suppress elimination. Reaction monitoring via in situ IR spectroscopy identifies intermediates like cyclobutene derivatives. Statistical Design of Experiments (DoE) optimizes variables such as solvent dielectric constant and catalyst loading .

Q. What strategies validate the purity of this compound in synthetic workflows?

- Methodological Answer : Purity assessment requires orthogonal methods:

- Chromatography : HPLC with UV detection at 254 nm (Br chromophore).

- Spectroscopy : FT-IR to confirm absence of C=C stretches (indicative of elimination byproducts).

- Elemental Analysis : Verify Br content (±0.5% theoretical value).

Cross-referencing with safety data sheets ensures compliance with handling protocols .

Emerging Applications

Q. How is this compound utilized in the synthesis of strained macrocycles for materials science?

- Methodological Answer : Its dibromo motif serves as a di-electrophile in ring-closing metathesis (RCM) or Cu-catalyzed azide-alkyne cycloaddition (CuAAC). For example, coupling with diamines generates cyclobutane-fused heterocycles with tunable rigidity. X-ray diffraction and DSC analysis correlate ring strain with thermal stability in polymer matrices .

Safety & Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Inert atmosphere (Ar/N₂) in amber glass vials at −20°C to prevent photodegradation.

- PPE : Nitrile gloves, chemical goggles, and fume hoods (≥0.5 m/s face velocity).

- Spill Management : Absorb with vermiculite, neutralize with 10% NaHCO₃, and dispose as halogenated waste.

Refer to SDS guidelines for emergency response and first-aid measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.